molecular formula C9H8BrClO2 B038713 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone CAS No. 111841-05-5

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

Cat. No.: B038713
CAS No.: 111841-05-5
M. Wt: 263.51 g/mol
InChI Key: LKMDYDGPEROASV-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a brominated ketone derivative of 5-chloro-2-methoxyacetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 5-chloro-2-methoxyacetophenone. One common method is the reaction of 5-chloro-2-methoxyacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent in a controlled environment ensures the safety and efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of 1-(5-chloro-2-methoxyphenyl)ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic attack by biological molecules. The compound can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

  • 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone

Comparison: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, as well as a methoxy group. This combination of substituents can influence its reactivity and biological activity. Compared to its analogs, the presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is an organic compound characterized by its unique halogenation pattern and methoxy substitution, which significantly influence its reactivity and biological properties. This compound, belonging to the class of bromoacetophenones, has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : 263.52 g/mol
  • Structural Features : The compound features a bromine atom, a chlorine atom on the phenyl ring, and a methoxy group, contributing to its diverse chemical reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation, yielding an 84% success rate.
  • Substitution reactions involving ammonium bromide and Oxone to produce alpha-bromoketones from secondary alcohols.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity

Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

  • In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Induction of apoptosis via p53 activation
Similar Compound AU-9375.0Inhibition of cell cycle progression

Anti-inflammatory Activity

Compounds structurally related to this compound have been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia, suggesting potential applications in neuroinflammatory conditions .

Case Studies

  • Study on CFTR Correctors : A study evaluated the efficacy of compounds incorporating the 5-chloro-2-methoxyphenyl moiety as correctors for mutant cystic fibrosis transmembrane conductance regulator (CFTR). The results indicated improved trafficking of CFTR proteins to the plasma membrane when treated with derivatives containing this structural feature .
  • Comparison with Other Halogenated Compounds : Research has compared the biological activity of this compound with other halogenated phenyl ethanones, revealing that variations in halogen position significantly affect reactivity and biological outcomes.

Properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMDYDGPEROASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365805
Record name 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111841-05-5
Record name 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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